4-bromo-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-Bromo-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: is a chemical compound with the following properties:
Molecular Formula: CHBrNO
CAS Number: 947686-42-2
Molecular Weight: 292.134 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Bromination: Bromination of a suitable precursor (such as 2-hydroxybenzaldehyde) yields 4-bromo-2-hydroxybenzaldehyde.
Condensation: The brominated aldehyde reacts with 3-iodoaniline to form the imine linkage, resulting in the desired compound.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The bromine atom is susceptible to nucleophilic substitution.
Reduction: The imine group may be reduced to the corresponding amine.
Bromination: N-bromosuccinimide (NBS) in an inert solvent.
Condensation: Acidic conditions facilitate imine formation.
Reduction: Sodium borohydride (NaBH) or other reducing agents.
Major Products:: The major product is the target compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing novel ligands and catalysts.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring potential therapeutic effects.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, modulating pathways related to its biological activity. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H12BrIN2O2 |
---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
4-bromo-2-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12BrIN2O2/c21-14-4-6-18(25)13(8-14)11-23-16-5-7-19-17(10-16)24-20(26-19)12-2-1-3-15(22)9-12/h1-11,25H |
InChI Key |
OUVIXIYHCYHRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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